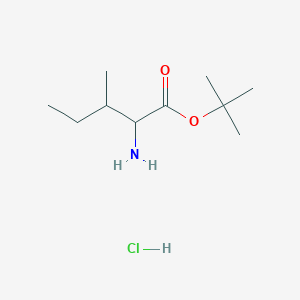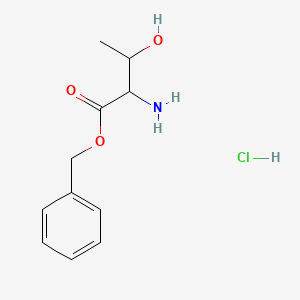
Carbanide;cyclopenta-1,3-diene;platinum(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;cyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound that features a platinum ion coordinated with carbanide and cyclopenta-1,3-diene ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with cyclopenta-1,3-diene and carbanide ligands under controlled conditions. One common method involves the use of platinum(IV) chloride as a starting material, which reacts with cyclopenta-1,3-diene in the presence of a reducing agent to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound from reaction by-products .
化学反应分析
Types of Reactions
Carbanide;cyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. For example, the addition of halogens can lead to the formation of halogenated derivatives, while reactions with acids can result in protonation of the ligands .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .
科学研究应用
Carbanide;cyclopenta-1,3-diene;platinum(4+) has a wide range of scientific research applications:
作用机制
The mechanism by which carbanide;cyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum ion, enabling it to participate in catalytic cycles or interact with biological molecules. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or electron transfer in catalysis .
相似化合物的比较
Similar Compounds
- Carbanide;cyclopenta-1,3-diene;titanium(4+)
- Bis(cyclopentadienyl)dimethylzirconium(IV)
Uniqueness
Carbanide;cyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct electronic and catalytic properties compared to similar compounds with titanium or zirconium. The platinum center allows for a wider range of redox chemistry and stronger interactions with ligands, making it more versatile in various applications .
属性
分子式 |
C8H14Pt |
|---|---|
分子量 |
305.28 g/mol |
IUPAC 名称 |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
InChI 键 |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


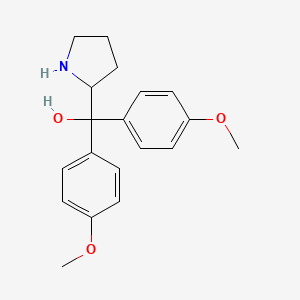
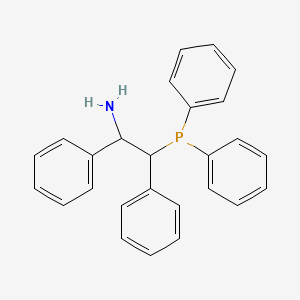
![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate](/img/structure/B13386106.png)
![N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B13386108.png)
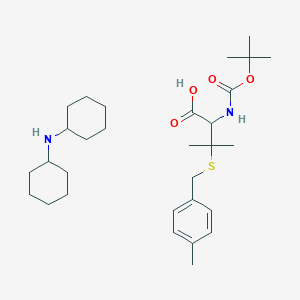


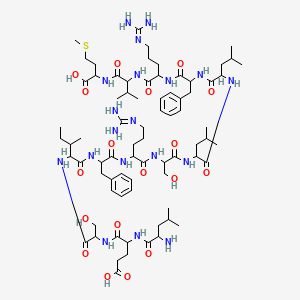

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
